molecular formula C9H10FNO2 B11478468 Ethyl (4-fluorophenyl)carbamate CAS No. 457-77-2

Ethyl (4-fluorophenyl)carbamate

Cat. No.: B11478468
CAS No.: 457-77-2
M. Wt: 183.18 g/mol
InChI Key: DINDVNWMRYDSGO-UHFFFAOYSA-N
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Description

Ethyl (4-fluorophenyl)carbamate is an organic compound with the molecular formula C9H10FNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of an ethyl group, a fluorophenyl group, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (4-fluorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl (4-fluorophenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site. This inhibition leads to an accumulation of acetylcholine, resulting in increased stimulation of nerve endings . The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl (4-fluorophenyl)carbamate can be compared with other carbamate compounds such as:

    Ethyl carbamate: Similar in structure but lacks the fluorophenyl group.

    Methyl carbamate: Contains a methyl group instead of an ethyl group.

    Phenyl carbamate: Has a phenyl group instead of a fluorophenyl group.

Uniqueness: The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential biological activity. This makes it distinct from other carbamates and valuable for specific research applications .

Biological Activity

Ethyl (4-fluorophenyl)carbamate, with the molecular formula C9H10FNO2C_9H_{10}FNO_2, is a member of the carbamate family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, with one common approach being the reaction of 4-fluoroaniline with ethyl chloroformate in the presence of a base like triethylamine. This reaction typically occurs under mild conditions, yielding the desired carbamate product. The unique structure of this compound, characterized by a fluorophenyl group, enhances its lipophilicity and potential biological activity compared to other carbamates.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance, it has been noted that compounds with fluorine substitutions on aromatic rings tend to enhance antifungal resistance in wood treatments, indicating a broader application in preserving materials against microbial degradation .

The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes. Carbamates are known to inhibit acetylcholinesterase (AChE) by forming a covalent bond with the enzyme's active site. This inhibition results in an accumulation of acetylcholine, leading to increased stimulation of nerve endings. Such mechanisms are crucial for understanding the compound's potential therapeutic applications.

1. Antifungal Activity

In a study examining the antifungal efficacy of various carbamates, this compound was tested against common fungal pathogens. Results indicated that it displayed potent antifungal activity, outperforming several traditional antifungal agents in vitro.

CompoundMinimum Inhibitory Concentration (MIC)
This compound12.5 µg/mL
Control (Fluconazole)25 µg/mL

2. Antimicrobial Resistance Studies

Another notable study focused on the resistance patterns of various microorganisms when exposed to this compound. The findings suggested that while some strains developed resistance, others remained susceptible, highlighting the compound's potential as a lead candidate in developing new antimicrobial agents .

Comparison with Similar Compounds

This compound can be compared with other carbamate compounds to elucidate its unique properties:

CompoundStructureBiological Activity
Ethyl carbamateC2H5NHCOOModerate antimicrobial activity
Methyl carbamateCH3NHCOOLower efficacy against fungi
Ethyl (4-chlorophenyl)carbamateC9H10ClNO2Comparable activity but less potent

The presence of the fluorine atom in this compound enhances its lipophilicity and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINDVNWMRYDSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963427
Record name Ethyl (4-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457-77-2
Record name NSC51600
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (4-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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